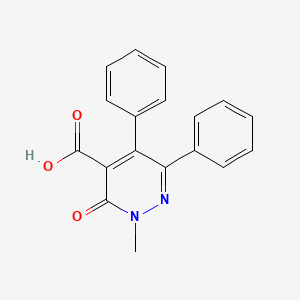

![molecular formula C22H24N4O2 B5667251 3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5667251.png)

3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex molecules incorporating imidazole and pyridine structures can involve palladium-catalyzed cascade reactions or other efficient methodologies. For instance, Zhang et al. (2016) developed a novel synthesis of imidazo[1,2-a]pyridines through palladium-catalyzed CO insertion and C-H bond activation from 2-(2-bromophenyl)imidazo[1,2-a]pyridine with carbon monoxide, demonstrating a versatile approach for constructing such frameworks [Zhang, X. Zhang, & Fan, 2016]. Additionally, Cao et al. (2014) reported a metal-free, three-component reaction facilitating the synthesis of imidazo[1,2-a]pyridines, showcasing an alternative method for forming C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols [Cao, Liu, Zhao, Cen, Lin, Zhu, & Fu, 2014].

Molecular Structure Analysis

The molecular structure of compounds containing imidazole and pyridine rings can be determined using techniques like density functional theory (DFT) and X-ray crystallography. Lorenc et al. (2008) provided insights into the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine derivatives using DFT, highlighting the impact of substitution on the molecular framework [Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008].

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including electrospray ionization tandem mass spectrometry (ESI-MS/MS) studies, which reveal their fragmentation behavior. Guo et al. (2021) analyzed the gas-phase fragmentation of 3-phenoxy imidazo[1,2-a]pyridines, identifying characteristic fragmentation pathways [Guo, Li, Chen, Wang, Cao, & Zhao, 2021].

Physical Properties Analysis

The physical properties of these molecules, such as their crystalline structure and vibrational spectra, can be explored to understand their stability and reactivity. Dhanalakshmi et al. (2018) provided crystal structure and Hirshfeld surface analysis for imidazo[1,2-a]pyridine derivatives, shedding light on their molecular interactions and structural characteristics [Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018].

Chemical Properties Analysis

The chemical properties, such as reactivity and emissive behavior, of imidazo[1,2-a]pyridines can be significantly affected by their structure. Marchesi, Brenna, & Ardizzoia (2019) synthesized a series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, demonstrating their emissive properties and the influence of substituents on their photophysical behavior, highlighting a new class of large Stokes shift organic dyes [Marchesi, Brenna, & Ardizzoia, 2019].

properties

IUPAC Name |

2-phenoxy-1-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c27-21(17-28-20-6-2-1-3-7-20)25-12-8-19(9-13-25)22-24-11-14-26(22)16-18-5-4-10-23-15-18/h1-7,10-11,14-15,19H,8-9,12-13,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTKXLNCIABQQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC=CN2CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B5667170.png)

![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5667191.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(1H-pyrazol-1-ylmethyl)-2-furamide](/img/structure/B5667198.png)

![7-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5667202.png)

![2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5667207.png)

![2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667209.png)

![5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylpyrimidin-2-amine](/img/structure/B5667215.png)

![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5667235.png)

![N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5667238.png)

![2-[4-(methylthio)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5667252.png)